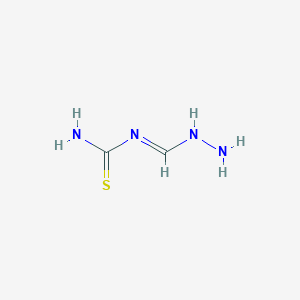Thiourea, N-(aminoiminomethyl)-
CAS No.:
Cat. No.: VC13622503
Molecular Formula: C2H6N4S
Molecular Weight: 118.16 g/mol
* For research use only. Not for human or veterinary use.

Specification
| Molecular Formula | C2H6N4S |
|---|---|
| Molecular Weight | 118.16 g/mol |
| IUPAC Name | (E)-hydrazinylmethylidenethiourea |
| Standard InChI | InChI=1S/C2H6N4S/c3-2(7)5-1-6-4/h1H,4H2,(H3,3,5,6,7) |
| Standard InChI Key | RMUFSRMRRDOUHH-UHFFFAOYSA-N |
| Isomeric SMILES | C(=N/C(=S)N)\NN |
| SMILES | C(=NC(=S)N)NN |
| Canonical SMILES | C(=NC(=S)N)NN |
Introduction
Chemical Identity and Structural Characteristics
Thiourea, N-(aminoiminomethyl)-, possesses a molecular formula of and a molecular weight of 118.16 g/mol. Its IUPAC name, hydrazinylmethylidenethiourea, reflects the presence of a hydrazine-derived substituent attached to the thiourea backbone. The compound’s structure enables diverse intermolecular interactions, particularly through its sulfur and nitrogen atoms, which contribute to its reactivity in synthetic pathways .
Table 1: Key Molecular Properties
| Property | Value |
|---|---|
| CAS Number | 2114-02-5 |
| Molecular Formula | |
| Molecular Weight | 118.16 g/mol |
| IUPAC Name | Hydrazinylmethylidenethiourea |
| SMILES | C(=NC(=S)N)NN |
| InChI Key | RMUFSRMRRDOUHH-UHFFFAOYSA-N |
Synthesis and Reaction Pathways
The synthesis of thiourea, N-(aminoiminomethyl)-, involves a two-step process optimized for high yield and purity. As detailed in a 2017 patent by Vyome Biosciences, the reaction begins with dicyandiamide treated with hydrochloric acid and sodium thiosulfate pentahydrate, followed by neutralization with ammonium hydroxide .
Reaction Mechanism:
-
Stage 1: Dicyandiamide reacts with hydrochloric acid in aqueous medium at 20°C, forming an intermediate.
-
Stage 2: Sodium thiosulfate is introduced, leading to the precipitation of gutimine hydrogen sulfate. Adjusting the pH to 8–10 with ammonium hydroxide yields the final product as colorless crystals (80% yield) .
Table 2: Synthesis Conditions and Yield
| Parameter | Detail |
|---|---|
| Starting Material | Dicyandiamide |
| Reagents | HCl, , |
| Temperature | 20°C (Stage 1); 0°C (Stage 2) |
| Yield | 80% |
| Characterization | (DMSO-d6): δ 7.15 (brs, 3H), 6.99 (brs, 3H) |
Analytical Characterization and Quality Control
Advanced techniques ensure the compound’s purity and stability:
-
Spectroscopy: FT-IR and NMR confirm functional groups and structural integrity.
-
Chromatography: Reversed-phase HPLC methods validate purity, with detection limits as low as 0.0174 μg/mL .
Table 3: Analytical Parameters
| Method | Detail |
|---|---|
| Detection Limit | 0.0174 μg/mL |
| Quantitation Limit | 0.0521 μg/mL |
| Linear Range | 0.05–40 μg/mL () |
Future Research Directions
While thiourea, N-(aminoiminomethyl)-, shows synthetic promise, gaps remain in its pharmacological profiling. Potential avenues include:
-
Biological Screening: Evaluating its effects on NOS isoforms or microbial targets.
-
Derivatization Studies: Modifying the aminoiminomethyl group to enhance selectivity or potency.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume